T-1105 vs. T-705 – Cell‑Line‑Dependent Activation and Antiviral Potency Reversal
In a direct head‑to‑head comparison across four cell lines, T‑1105 demonstrated higher levels of the active triphosphate metabolite (RTP) and superior antiviral activity in MDCK cells, whereas T‑705 was more potent in A549, Vero, and HEK293T cells [1]. The metabolic bottleneck for T‑1105 in the latter three cell lines was identified as inefficient conversion of the monophosphate (RMP) to diphosphate (RDP) [1].
| Evidence Dimension | Cell‑line‑specific antiviral potency (qualitative RTP levels and activity) |
|---|---|
| Target Compound Data | Higher T‑1105‑RTP levels than T‑705‑RTP in MDCK cells; lower in A549, Vero, HEK293T |
| Comparator Or Baseline | T‑705 (favipiravir): Lower T‑705‑RTP in MDCK; higher in A549, Vero, HEK293T |
| Quantified Difference | Qualitative reversal in relative RTP abundance and antiviral activity between MDCK and the other three cell lines |
| Conditions | MDCK, A549, Vero, and HEK293T cells; influenza virus infection model; intracellular RTP quantification |
Why This Matters
This cell‑line‑dependent potency reversal is a critical selection criterion—researchers using MDCK‑based influenza assays will observe superior performance with T‑1105, while those using A549, Vero, or HEK293T models should expect T‑705 to outperform T‑1105.
- [1] Huchting J, Vanderlinden E, Winkler M, Nasser H, Naesens L, Meier C. Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir). Antiviral Res. 2019;167:1-5. View Source
